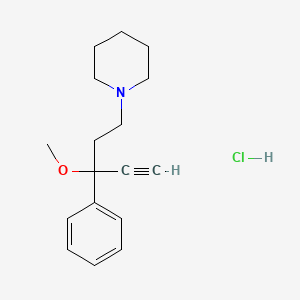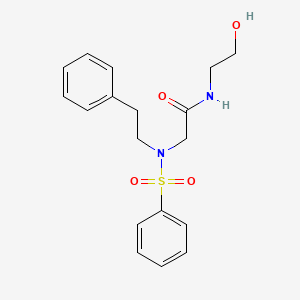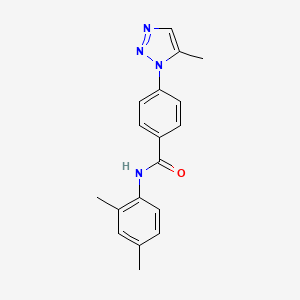
1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPP and is a derivative of piperidine. MPP is a white crystalline powder that is soluble in water and ethanol. This compound has been found to have numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. In
作用机制
The mechanism of action of MPP is not fully understood, but it is believed to involve the interaction of MPP with the sigma-1 receptor. MPP has been found to bind to the sigma-1 receptor with high affinity, which leads to the activation of downstream signaling pathways. The activation of these pathways leads to changes in cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
MPP has been found to have numerous biochemical and physiological effects. One of the primary effects of MPP is the modulation of the dopaminergic system. MPP has been found to increase the release of dopamine in the brain, which leads to increased locomotor activity and reward-seeking behavior. MPP has also been found to have an effect on the sigma-1 receptor, which is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis.
实验室实验的优点和局限性
MPP has numerous advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the dopaminergic system. However, MPP also has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are numerous future directions for the study of MPP. One potential direction is the development of MPP as a therapeutic agent for the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the study of the sigma-1 receptor and its role in cellular processes, including calcium signaling, oxidative stress, and apoptosis. Additionally, the development of new compounds that are based on the structure of MPP may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
合成方法
The synthesis of MPP involves the reaction of 3-methoxyphenylacetylene with 1-piperidinyl lithium, followed by the addition of pent-4-yn-1-ol and hydrochloric acid. The product is then purified through recrystallization to obtain the final product, 1-(3-methoxy-3-phenyl-4-pentyn-1-yl)piperidine hydrochloride.
科学研究应用
MPP has numerous applications in scientific research, including in the fields of pharmacology, biochemistry, and neuroscience. One of the primary applications of MPP is in the study of the central nervous system. MPP has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of numerous cellular processes, including calcium signaling, oxidative stress, and apoptosis. MPP has also been found to have an effect on the dopaminergic system, which is involved in the regulation of movement and reward.
属性
IUPAC Name |
1-(3-methoxy-3-phenylpent-4-ynyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-3-17(19-2,16-10-6-4-7-11-16)12-15-18-13-8-5-9-14-18;/h1,4,6-7,10-11H,5,8-9,12-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEMRVVEYJJACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1CCCCC1)(C#C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)
![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)


![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)

![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
